2-(3-Furanylmethyl)benzaldehyde
Description
2-(3-Furanylmethyl)benzaldehyde is a benzaldehyde derivative featuring a 3-furanylmethyl substituent at the C-2 position of the benzene ring. The compound combines the aromatic aldehyde functionality with a furan ring linked via a methylene (-CH₂-) group. This structural motif may confer unique reactivity and biological activity due to the electron-rich furan ring and the aldehyde's electrophilic nature.
Properties
Molecular Formula |
C12H10O2 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-(furan-3-ylmethyl)benzaldehyde |
InChI |
InChI=1S/C12H10O2/c13-8-12-4-2-1-3-11(12)7-10-5-6-14-9-10/h1-6,8-9H,7H2 |
InChI Key |
LSJSJBSVJONPHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=COC=C2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-(3-Furanylmethyl)benzaldehyde with structurally related benzaldehyde derivatives:
*Calculated based on 3-(2-Furyl)benzaldehyde (Ev13) with an additional CH₂ group.
Reactivity and Spectral Features
- Aldehyde Reactivity : The aldehyde group in this compound is expected to undergo typical nucleophilic additions (e.g., hemiacetal formation). Pyrimidine carbaldehydes (Ev2) show high hemiacetal yields (95%), suggesting that furan-substituted benzaldehydes may exhibit similar reactivity due to electron-donating effects .
- NMR Signatures :
Key Research Findings
Substituent Effects: Furan vs. Positional Isomerism: 3-(2-Furyl)benzaldehyde (Ev13) and this compound differ in substituent placement, which may significantly affect their physicochemical properties (e.g., logP, solubility) .
Biosynthetic Insights :
- Benzaldehyde derivatives in Eurotium fungi (Ev3) are synthesized via prenylation and oxidation pathways, suggesting possible routes for microbial production of furan-containing analogs .
Therapeutic Potential: The methylene-furan group in this compound could serve as a scaffold for anticancer agents, inspired by the antitumor activity of structurally complex benzaldehydes in Ev4 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
